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molecular formula C11H14BrNO2 B8629437 2-(2-Bromo-3-methylbutyryl)aminophenol

2-(2-Bromo-3-methylbutyryl)aminophenol

Cat. No. B8629437
M. Wt: 272.14 g/mol
InChI Key: NYMDHBGVMNVAFI-UHFFFAOYSA-N
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Patent
US04771050

Procedure details

A mixture of 2-(2-bromo-3-methylbutyryl)aminophenol (58.0 g), powdered potassium carbonate (38.3 g) and N,N-dimethylformamide (200 ml) was stirred at room temperature for 2 hours. The mixture was diluted with water and the precipitate was collected to yield 2-isopropyl-2H-1,4-benzoxazin-3(4H)-one as crystals. Yield was 38.1 g (93.4%). Recrystallization from ethanol gave colorless plates, mp 118°-119° C. In the same manner as in Reference Example 1, the following compounds were obtained.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:13]([CH3:15])[CH3:14])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])=[O:4].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[CH:13]([CH:2]1[C:3](=[O:4])[NH:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12]1)([CH3:15])[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
BrC(C(=O)NC1=C(C=CC=C1)O)C(C)C
Name
Quantity
38.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1OC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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